molecular formula Na2HAsO4. 7H2O<br>AsHNa2O4<br>HNa2AsO4<br>AsH15Na2O11 B159668 Sodium arsenate heptahydrate CAS No. 10048-95-0

Sodium arsenate heptahydrate

Cat. No. B159668
CAS RN: 10048-95-0
M. Wt: 312.01 g/mol
InChI Key: KOLXPEJIBITWIQ-UHFFFAOYSA-L
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Description

Sodium arsenate heptahydrate is used as a source of soluble arsenic and in dyeing and printing with Turkey-red oil . It also acts as a veterinary drug for anti-parasitic, skin diseases, blood diseases, rheumatism, and asthma . It may be used as a reference standard for the quantification of arsenic compounds in rice- and seafood-based samples by ion chromatography-inductively coupled plasma/mass spectrometry .


Synthesis Analysis

The synthesis of sodium arsenate generally involves the reaction of arsenic acid (H3AsO4) with sodium hydroxide (NaOH). This produces sodium arsenate and water as a byproduct .


Molecular Structure Analysis

The molecular formula of this compound is AsH15Na2O11 .


Chemical Reactions Analysis

Sodium arsenate is typically observed as colorless or white crystalline powder. It is highly soluble in water and deliquescent in moist air . An important characteristic of this compound is its toxicity, attributed to the presence of arsenic, a well-known poison .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 312.01 g/mol . It is a colorless solid with a density of 1.88 g/cm3 . It has a melting point of 180 °C (dec.) (lit.) .

Scientific Research Applications

  • Environmental and Health Studies :Sodium arsenate heptahydrate has been extensively studied for its environmental and health impacts. Research has demonstrated its role in inducing proliferative lesions in various organs of Swiss mice, suggesting a possible estrogenic mode of action (Waalkes, Keefer, & Diwan, 2000). Additionally, its oxidative transformation at the interface of alpha-MnO2 and water highlights its significance in soil and water contamination studies (Li et al., 2010).

  • Pathogenic Fungus Research :The response of the pathogenic fungus Candida albicans to sodium arsenate has been explored, revealing the involvement of the Pho4 transcription factor in mediating responses to arsenate and arsenite (Urrialde et al., 2015).

  • Reproductive Health Studies :Investigations into the effects of sodium arsenate on male reproductive functions in Wistar rats have been conducted, demonstrating its impact on sperm production and reproductive parameters (Souza et al., 2016).

  • Hepatotoxicity Research :Studies on the hepatotoxic effects of sodium arsenate in mice have shown how olive oil supplementation can mitigate its detrimental impacts, thereby providing insights into potential protective interventions (Mohammadian et al., 2018).

  • Cancer Research :Sodium arsenate's role as a tumor promoter in mouse skin, particularly its association with enhanced PCNA expression, has been a subject of research, contributing to the understanding of arsenic in human carcinogenesis (Motiwale, Ingle, & Rao, 2005).

  • Metabolic and Kidney Function Studies :The impact of sodium arsenate on carbohydrate metabolism, brush border membrane, and oxidative stress in the rat kidney has been examined, offering insights into arsenic's adverse effects on renal functions and metabolism (Shahid et al., 2014).

  • DNA Damage Research :The capacity of sodium arsenate to induce cellular p53, a marker of DNA damage, has been investigated, contributing to the understanding of arsenic's genotoxic potential (Filippova & Duerksen-Hughes, 2003).

  • Vascular Health Studies :Research has also explored the influence of brief exposure to arsenate on the contractility of vascular smooth muscle, linking it to hypertension and stress responses (Park et al., 2005).

Safety and Hazards

Sodium arsenate heptahydrate is highly toxic. It is harmful if swallowed or inhaled, and may cause cancer . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid breathing dust .

Biochemical Analysis

Biochemical Properties

Sodium arsenate heptahydrate plays a significant role in biochemical reactions. It is involved in the metabolism of arsenic, which is generally accepted to proceed by repetitive reduction and oxidative methylation . The anion AsO4^3- exists at high pH, but below pH 11.5, it converts to HAsO4^2- .

Cellular Effects

Exposure to this compound can have significant effects on various types of cells and cellular processes. It has been suggested that arsenic (+3 oxidation state) methyltransferase (AS3MT) plays a critical role in methylation of arsenic, and that arsenic–glutathione conjugate is a substrate for AS3MT-catalyzed methylation of arsenic .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It can prevent the phosphorylation of Akt at Ser473 and Thr308, leading to the inhibition of PDK-1/Akt insulin signaling, thereby reducing GLUT4 translocation .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the blood arsenic level of mice treated with Sodium arsenate at a dose of 1.8 mg/kg body weight for 5 months, increased significantly .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, in a study where mice were given daily doses of sodium arsenate in drinking water (up to 400 μg/L), no significant effects were observed .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a part of the glycolytic pathway, which is an integrated network of chemical reactions typically associated with energy production .

properties

IUPAC Name

disodium;hydrogen arsorate;heptahydrate
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InChI

InChI=1S/AsH3O4.2Na.7H2O/c2-1(3,4)5;;;;;;;;;/h(H3,2,3,4,5);;;7*1H2/q;2*+1;;;;;;;/p-2
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InChI Key

KOLXPEJIBITWIQ-UHFFFAOYSA-L
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Canonical SMILES

O.O.O.O.O.O.O.O[As](=O)([O-])[O-].[Na+].[Na+]
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Molecular Formula

Na2(AsHO4).7H2O, AsH15Na2O11
Record name SODIUM ARSENATE HEPTAHYDRATE
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Related CAS

7631-89-2 (Parent)
Record name Disodium arsenate heptahydrate
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DSSTOX Substance ID

DTXSID3032048
Record name Dibasic sodium arsenate (Na2HAsO4.7H2O)
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Molecular Weight

312.01 g/mol
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Physical Description

Sodium arsenate heptahydrate appears as odorless white crystals. Becomes anhydrous at 212 °F. Aqueous solution is alkaline to litmus. (NTP, 1992)
Record name SODIUM ARSENATE HEPTAHYDRATE
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Boiling Point

356 °F at 760 mmHg (decomposes) (NTP, 1992)
Record name SODIUM ARSENATE HEPTAHYDRATE
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Solubility

greater than or equal to 100 mg/mL at 77 °F (NTP, 1992)
Record name SODIUM ARSENATE HEPTAHYDRATE
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Density

1.88 (NTP, 1992) - Denser than water; will sink
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CAS RN

10048-95-0
Record name SODIUM ARSENATE HEPTAHYDRATE
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Record name Dibasic sodium arsenate (Na2HAsO4.7H2O)
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Record name SODIUM ARSENATE, DIBASIC HEPTAHYDRATE
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Melting Point

135 °F (NTP, 1992)
Record name SODIUM ARSENATE HEPTAHYDRATE
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Q & A

A: Disodium arsenate heptahydrate exposure can severely damage the gills and skin (which acts as an accessory respiratory organ) of fish like Clarias batrachus. [, ] Studies show that chronic exposure leads to:

  • Gills: Increased followed by decreased glycogen content, altered mucogenic activity, and strong staining for glycoproteins containing carboxylic groups and O-sulfated esters. []
  • Skin: Wear and tear of epidermal cells, hypertrophy and hyperplasia of mucous cells, altered staining and slimy secretion. [] While some regeneration occurs after removing the stressor, certain damages, like altered mucogenic activity, seem irreversible. []

A: Yes, even after transferring fish exposed to dithis compound back to clean water, some damage appears to be irreversible. [] For example, the study on Clarias batrachus observed that while some structural recovery of the skin occurred, altered mucogenic activity persisted, suggesting a lasting impact on the fish's ability to maintain proper skin function and potentially impacting their survival in the long run. []

ANone: Researchers utilize a combination of techniques to investigate the effects of dithis compound exposure. These include:

  • Histopathology: Examining tissue samples under a microscope to identify structural changes and damage at a cellular level. []
  • Biochemical Assays: Measuring changes in glycogen content and mucogenic activity in tissues like gills and skin. []
  • Histochemical Staining: Utilizing stains specific to certain cellular components and molecules to visualize changes in their distribution and abundance. [, ]

A: The research highlights the detrimental impact of dithis compound on aquatic organisms, particularly emphasizing its disruption of essential physiological functions like respiration. [, ] These findings underscore the importance of:

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